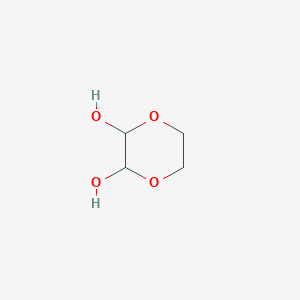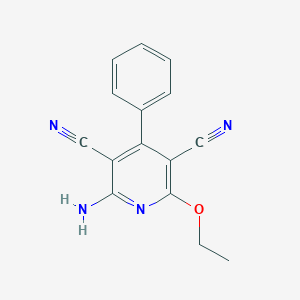
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid (DMPPA) is a sulfonated pyrimidine derivative that is widely used in scientific research. It has a variety of applications, including enzymatic and non-enzymatic synthesis, drug delivery and bioimaging. DMPPA has been found to exhibit significant biological activity and has been used in a number of studies to investigate its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been used in a variety of scientific research applications, including enzymatic and non-enzymatic synthesis, drug delivery and bioimaging. In enzymatic synthesis, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been used as a substrate for enzymes such as cytochrome P450 and carbonic anhydrase. In non-enzymatic synthesis, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been used as a catalyst for a variety of reactions, including Diels-Alder reactions and Michael additions. 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has also been used as a drug delivery agent, with studies demonstrating its ability to increase the solubility and bioavailability of drugs. Finally, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been used in bioimaging studies, with its fluorescent properties being used to detect and monitor biological processes.
Wirkmechanismus
The exact mechanism of action of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has yet to be elucidated, however, it is thought to be related to its ability to interact with proteins and other biomolecules. 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been found to bind to proteins, including cytochrome P450 and carbonic anhydrase, and to interact with DNA and other biomolecules. It is also thought to be involved in the regulation of gene expression, as studies have demonstrated its ability to modulate the expression of genes involved in various biological processes.
Biochemical and Physiological Effects
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been found to have a number of biochemical and physiological effects. Studies have demonstrated its ability to modulate the activity of enzymes, including cytochrome P450 and carbonic anhydrase, and to regulate gene expression. In addition, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been found to have antioxidant, anti-inflammatory and antimicrobial properties. Finally, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been found to have neuroprotective effects, with studies demonstrating its ability to protect neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid in laboratory experiments is its ability to interact with proteins and other biomolecules. This allows researchers to study the effects of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid on enzymes and gene expression in a controlled environment. However, there are a few limitations to using 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid in laboratory experiments. Firstly, the exact mechanism of action of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid is still not fully understood, meaning that it is difficult to predict how it will interact with proteins and other biomolecules. Secondly, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid can be toxic to cells at high concentrations, meaning that researchers must be careful when using it in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research into 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid. Firstly, further research is needed to elucidate the exact mechanism of action of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid. Secondly, more research is needed to investigate the effects of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid on other biochemical and physiological processes, such as metabolism and cell signaling. Thirdly, further research is needed to explore the potential applications of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid in drug delivery and bioimaging. Finally, more research is needed to investigate the potential toxic effects of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid at high concentrations.
Synthesemethoden
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid is synthesized through a two-step process. The first step involves the reaction of dimethyl pyrimidine-2-thione with a sulfonating agent, such as sulfur trioxide, to form the sulfonated product. The second step involves the reaction of this sulfonated product with propionic acid, forming the desired 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid.
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-5-4-6(2)11-9(10-5)14-7(3)8(12)13/h4,7H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYICVNRPJIHRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378250 |
Source


|
| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433242-31-0 |
Source


|
| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B184065.png)








